molecular formula C38H53N5O7S2 B611404 TMC310911 CAS No. 1000287-05-7

TMC310911

Cat. No.: B611404
CAS No.: 1000287-05-7
M. Wt: 756.0 g/mol
InChI Key: JQUNFHFWXCXPRK-AMMMHQJVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TMC-310911, also known as ASC-09, is an investigational antiviral drug that was initially researched for the treatment of Human Immunodeficiency Virus (HIV) and Acquired Immunodeficiency Syndrome (AIDS). It is a protease inhibitor structurally related to darunavir. TMC-310911 has shown significant activity against various strains of HIV-1, including those resistant to multiple protease inhibitors .

Preparation Methods

The synthesis of TMC-310911 involves multiple steps, starting with the preparation of the core structure, which includes a hexahydrofurofuran ring system. The synthetic route typically involves the following steps:

Industrial production methods for TMC-310911 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

TMC-310911 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction of TMC-310911 can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of TMC-310911.

Scientific Research Applications

Antiviral Activity Against HIV-1

In Vitro Studies : TMC310911 has demonstrated significant antiviral activity in vitro against various recombinant clinical isolates of HIV-1. In a study involving 3,444 isolates, this compound showed an effective concentration (EC50) that was lower than that of many currently prescribed PIs, indicating a broader spectrum of activity against resistant strains. The EC50 values ranged from 2.2 to 14 nM, with a selectivity index (SI) of 692 when tested against MT4 cells .

Resistance Profile : The compound exhibited a favorable resistance profile compared to other PIs. In experiments assessing the development of resistance under drug pressure, this compound required a longer duration to select for resistant mutations than other PIs like Darunavir (DRV), suggesting a higher genetic barrier to resistance .

Potential Applications Beyond HIV

Recent studies have explored the repurposing of this compound in combating other viral infections, notably SARS-CoV-2. Researchers investigated its binding affinity and inhibitory effects on the main protease of SARS-CoV-2, revealing promising results that suggest potential use in COVID-19 treatment protocols . The binding free energy calculations indicated strong interactions between this compound and the viral protease, with significant implications for drug development against coronaviruses .

Case Studies and Comparative Analysis

Study Focus Area Key Findings
Study 1 Antiviral ActivityShowed EC50 values ranging from 2.2 to 14 nM against WT HIV-1; effective against PI-resistant strains.
Study 2 SARS-CoV-2 InhibitionDemonstrated favorable binding interactions with SARS-CoV-2 main protease; potential for repurposing as an antiviral agent.
Study 3 Resistance DevelopmentLonger time required for resistant mutations compared to other PIs; higher genetic barrier indicates robustness in treatment regimens.

Mechanism of Action

TMC-310911 exerts its effects by inhibiting the activity of HIV-1 protease, an enzyme essential for the maturation and replication of the virus. By binding to the active site of the protease, TMC-310911 prevents the cleavage of viral polyproteins into functional proteins, thereby inhibiting the formation of mature viral particles. This leads to a reduction in viral load and slows the progression of the infection .

Comparison with Similar Compounds

TMC-310911 is structurally similar to other protease inhibitors such as darunavir, ritonavir, and lopinavir. it has shown a higher genetic barrier to resistance and improved resistance profile compared to these compounds. This makes TMC-310911 a potentially desirable therapy for both treatment-naive and protease inhibitor-experienced patients .

Similar Compounds

TMC-310911’s uniqueness lies in its improved resistance profile and higher genetic barrier to resistance, making it a promising candidate for further development and clinical use.

Biological Activity

TMC310911 is a novel protease inhibitor (PI) designed for the treatment of human immunodeficiency virus type 1 (HIV-1). Its development is particularly notable due to its efficacy against a wide spectrum of HIV-1 strains, including those resistant to other protease inhibitors. This article provides a detailed exploration of the biological activity of this compound, supported by data tables, research findings, and case studies.

This compound functions by inhibiting the HIV-1 protease enzyme, which is crucial for the processing of viral polyproteins into functional proteins necessary for viral replication. By blocking this enzyme, this compound prevents the formation of infectious viral particles, thereby reducing viral load in infected individuals.

Antiviral Efficacy

In Vitro Studies

This compound has demonstrated potent antiviral activity in vitro against wild-type (WT) HIV-1 and various recombinant clinical isolates. The median 50% effective concentration (EC50) for WT HIV-1 ranges from 2.2 to 14 nM, with a corresponding 90% effective concentration (EC90) ranging from 5.0 to 94.7 nM .

Table 1: Antiviral Activity of this compound Against Various HIV-1 Strains

Strain TypeEC50 (nM)EC90 (nM)Selectivity Index (SI)
Wild-Type HIV-11494.7692
Recombinant Isolates≤4 for 82%≤10 for 96%-
PI-resistant Strains≤4 for 72%≤10 for 94%-

Resistance Profile

This compound exhibits a favorable resistance profile compared to other PIs. In in vitro resistance selection experiments, the development of resistant mutations occurred at a slower rate than with darunavir (DRV), indicating that this compound may be less likely to induce resistance under therapeutic pressure .

Table 2: Resistance Mutations Associated with this compound

Mutation SelectedFrequency (%)Context
R41G / R41ELowWT Virus
L10FModerater13025 Recombinant
I47V / L90MHighMultiple-PI Resistant

Clinical Trials and Pharmacokinetics

This compound has undergone several clinical trials to assess its safety and pharmacokinetics. In Phase 1 studies, no dose-limiting toxicities were observed at doses up to 2000 mg, indicating a favorable safety profile . The pharmacokinetic studies revealed that systemic exposure to this compound increased with dosage, supporting its potential for use in combination therapies.

Case Studies and Real-World Applications

In clinical settings, this compound has been evaluated in patients with varying degrees of HIV resistance. Data from these studies suggest that this compound can effectively reduce viral loads in heavily pretreated patients who have developed resistance to multiple PIs. This positions this compound as a promising candidate for both treatment-naive and experienced patients .

Potential Applications Beyond HIV

Recent studies have explored the potential of this compound in treating other viral infections, such as SARS-CoV-2. Computational studies have shown that this compound can bind effectively to the main proteases of SARS-CoV-2, suggesting its utility in drug repurposing efforts against COVID-19 .

Table 3: Binding Affinity of this compound with SARS-CoV-2 Proteases

CompoundBinding Free Energy (kcal/mol)
This compound-32.29
Ritonavir-29.46

Q & A

Basic Research Questions

Q. What is the molecular mechanism of action of TMC310911, and how can researchers validate its protease inhibition efficacy in vitro?

this compound inhibits HIV-1 protease by binding to the enzyme’s active site, preventing viral polyprotein cleavage. To validate efficacy, researchers can use in vitro assays with recombinant HIV-1 protease and fluorogenic substrates to measure inhibition constants (e.g., IC₅₀). Comparative studies with other PIs (e.g., darunavir) should include resistance-prone HIV-1 clinical isolates to assess potency against mutant strains . Dose-response curves and kinetic analyses (e.g., Michaelis-Menten plots) are critical for quantifying inhibitory capacity.

Q. How were the Phase I-IIa clinical trials for this compound designed to evaluate safety and antiviral activity?

Phase I trials focused on pharmacokinetics (PK) and safety in healthy volunteers, using escalating single/multiple doses to establish linear PK profiles and optimal ritonavir-boosted dosing . Phase IIa trials employed a randomized, double-blind design in treatment-naïve HIV-1 patients, measuring viral load reduction (e.g., log₁₀ copies/mL) and CD4+ counts over 2–4 weeks. Researchers should replicate this design with stratification for baseline viral load and resistance mutations to control confounding variables .

Q. What methodological approaches are recommended for collecting pharmacokinetic data in this compound studies?

Use high-performance liquid chromatography (HPLC) or liquid chromatography–mass spectrometry (LC-MS) to quantify plasma drug concentrations. Sampling should occur at predefined intervals (e.g., 0, 2, 4, 8, 24 hrs post-dose) to calculate AUC, Cₘₐₓ, and t₁/₂. Population PK modeling can account for inter-individual variability, while adherence to FDA/EMA bioanalytical guidelines ensures data validity .

Advanced Research Questions

Q. How can researchers analyze the genetic barrier to resistance for this compound compared to other protease inhibitors?

Conduct in vitro serial passage experiments under selective drug pressure to identify emergent mutations. Next-generation sequencing (NGS) of HIV-1 pol genes from clinical trials (e.g., NCT00838162) can reveal mutation frequencies. Use structural modeling (e.g., molecular dynamics simulations) to assess how mutations (e.g., D30N, V32I) alter this compound binding affinity. Compare mutation rates with historical data from darunavir/lopinavir trials to quantify resistance barriers .

Q. What statistical methods are suitable for resolving contradictions in efficacy data between this compound trials?

Apply mixed-effects models to account for heterogeneity in trial populations (e.g., baseline resistance, adherence rates). Bayesian meta-analysis can integrate disparate datasets while adjusting for publication bias. For outlier results, sensitivity analyses (e.g., excluding non-adherent participants) and post-hoc subgroup analyses (e.g., stratified by viral subtype) clarify confounding factors .

Q. How should researchers design experiments to evaluate this compound’s efficacy in patients with pre-existing PI resistance?

Use phenotypic susceptibility assays (e.g., Antivirogram®) to determine fold-changes in IC₅₀ for resistant isolates. Clinical trials should enroll patients with genotypically confirmed PI resistance (e.g., ≥3 major protease mutations) and employ an adaptive design to adjust dosing based on interim PK/PD analyses. Longitudinal sequencing of viral quasispecies pre-/post-treatment identifies compensatory mutations .

Q. What ethical and methodological challenges arise in designing trials for this compound in pediatric populations?

Pediatric formulations require bioavailability studies to adjust dosing (e.g., weight-based vs. fixed-dose). Ethical considerations include obtaining assent from minors and minimizing blood draw volumes. Use Bayesian hierarchical models to extrapolate efficacy from adult data while addressing sparse pediatric data. Collaborate with advocacy groups to ensure informed consent in vulnerable populations .

Q. Methodological Guidance

Q. How can researchers optimize survey instruments for adherence monitoring in this compound trials?

Develop validated questionnaires (e.g., ACTG adherence instrument) with Likert-scale items on missed doses, side effects, and social barriers. Pilot-test instruments in diverse cohorts to refine clarity and reduce bias. Integrate electronic adherence monitoring (e.g., smart pill bottles) for objective validation .

Q. What strategies mitigate attrition bias in long-term this compound studies?

Implement retention protocols: frequent follow-ups, transportation reimbursements, and community engagement. Use multiple imputation or inverse probability weighting to handle missing data. Sensitivity analyses (e.g., tipping-point analysis) quantify the impact of attrition on outcomes .

Q. How should researchers address discrepancies between in vitro and clinical efficacy data for this compound?

Reconcile findings by analyzing protein binding differences (e.g., serum protein-adjusted IC₉₀) and tissue penetration (e.g., lymph node biopsies). Use physiologically based PK (PBPK) modeling to predict drug distribution. Translational studies comparing in vitro IC₅₀ with patient viral decay rates can validate mechanistic assumptions .

Properties

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[[2-[(1-cyclopentylpiperidin-4-yl)amino]-1,3-benzothiazol-6-yl]sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H53N5O7S2/c1-25(2)22-43(23-33(44)32(20-26-8-4-3-5-9-26)41-38(45)50-34-24-49-36-30(34)16-19-48-36)52(46,47)29-12-13-31-35(21-29)51-37(40-31)39-27-14-17-42(18-15-27)28-10-6-7-11-28/h3-5,8-9,12-13,21,25,27-28,30,32-34,36,44H,6-7,10-11,14-20,22-24H2,1-2H3,(H,39,40)(H,41,45)/t30-,32-,33+,34-,36+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUNFHFWXCXPRK-AMMMHQJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC5=C(C=C4)N=C(S5)NC6CCN(CC6)C7CCCC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC5=C(C=C4)N=C(S5)NC6CCN(CC6)C7CCCC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H53N5O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001028122
Record name TMC-310911
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001028122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

756.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000287-05-7
Record name (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl N-[(1S,2R)-3-[[[2-[(1-cyclopentyl-4-piperidinyl)amino]-6-benzothiazolyl]sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000287-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name TMC 310911
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000287057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TMC-310911
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15623
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TMC-310911
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001028122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TMC-310911
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0151W500HP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TMC310911
Reactant of Route 2
TMC310911
Reactant of Route 3
TMC310911
Reactant of Route 4
Reactant of Route 4
TMC310911
Reactant of Route 5
TMC310911
Reactant of Route 6
Reactant of Route 6
TMC310911

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.